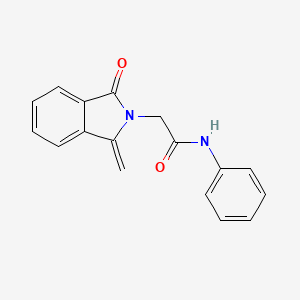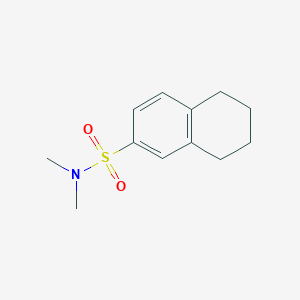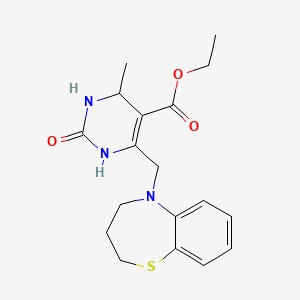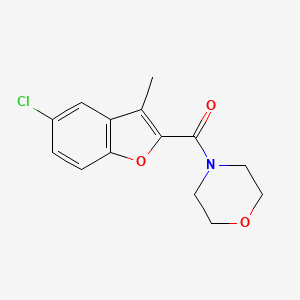
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide, also known as MIPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MIPEP was first synthesized in 2013 and since then, it has been studied extensively for its biological and physiological effects.
作用机制
The mechanism of action of 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can increase the levels of acetylcholine in the brain. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the brain and other tissues. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. This compound has also been shown to have anti-cancer properties, which can inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has several advantages for lab experiments. It is easy to synthesize using a simple and efficient method, which can reduce the cost and time involved in producing this compound. This compound has also been shown to have low toxicity, which can reduce the risk of adverse effects in lab animals and humans. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. This compound also has a short half-life, which can limit its effectiveness in vivo.
未来方向
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has several potential future directions for research. One direction is to study the mechanism of action of this compound in more detail, to better understand how it modulates neurotransmitter activity and inhibits enzyme activity. Another direction is to study the efficacy of this compound in treating other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. This compound could also be studied for its potential use as a therapeutic agent for other diseases, such as cancer and inflammation. Finally, this compound could be modified to improve its solubility and half-life, which could increase its effectiveness in vivo.
合成方法
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 3-hydroxy-2-methylquinoline-4(1H)-one and N-phenylglycine methyl ester in the presence of a base. The reaction takes place in a solvent, such as ethanol or methanol, at room temperature. The product obtained is then purified using chromatography to obtain pure this compound. This synthesis method has been optimized to improve the yield of this compound and reduce the number of steps involved.
科学研究应用
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
属性
IUPAC Name |
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-14-9-5-6-10-15(14)17(21)19(12)11-16(20)18-13-7-3-2-4-8-13/h2-10H,1,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNKXQIGQFCTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2C(=O)N1CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7461494.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)

![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)


![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)